4-Heptyloxyphenylboronic acid molecular weight
4-Heptyloxyphenylboronic acid molecular weight
An In-Depth Technical Guide to 4-Heptyloxyphenylboronic Acid: Properties, Mechanisms, and Core Applications
Abstract
This technical guide provides a comprehensive overview of 4-Heptyloxyphenylboronic acid, a versatile arylboronic acid derivative of significant interest to researchers in organic synthesis, materials science, and drug discovery. We delve into its core physicochemical properties, with a focus on its molecular weight of 236.12 g/mol , and explore the mechanistic underpinnings of its most prevalent application: the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This document serves as a resource for scientists and drug development professionals, offering not only foundational data but also field-proven experimental protocols and an expert perspective on the causality behind its utility in synthesizing complex molecules and functional materials.
Introduction: The Ascendancy of Boronic Acids in Chemical Science
The field of medicinal chemistry has witnessed a remarkable surge in the application of organoboron compounds, a trend largely catalyzed by the success of boronic acid-containing drugs approved by the FDA, such as the proteasome inhibitor Bortezomib.[5][6] These compounds are no longer viewed with apprehension but are celebrated for their unique reactivity, stability, and relatively low toxicity.[5] Boronic acids serve as critical building blocks in synthetic chemistry, prized for their versatility in forming robust carbon-carbon and carbon-heteroatom bonds.[5]
Among this important class of reagents is 4-Heptyloxyphenylboronic acid. Its structure is distinguished by two key features: the boronic acid group, which is the reactive center for palladium-catalyzed cross-coupling, and a seven-carbon alkyl ether (heptyloxy) chain. This latter group imparts enhanced solubility in organic solvents, a critical feature that distinguishes it from simpler arylboronic acids and makes it an excellent candidate for applications in drug discovery and materials science.[1]
Core Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The defining characteristics of 4-Heptyloxyphenylboronic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 236.12 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₃H₂₁BO₃ | [1][2][4] |
| CAS Number | 136370-19-9 | [1][2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Common Synonyms | 4-Heptyloxybenzeneboronic acid | [1][4] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | Room Temperature, store in a cool, dark place | [1][7] |
The heptyloxy tail is not merely a passive component; it significantly influences the molecule's lipophilicity. This property is crucial in drug development for modulating pharmacokinetic profiles and can be leveraged in materials science to control the self-assembly and processing of organic electronics.[1]
The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most vital application of 4-Heptyloxyphenylboronic acid, enabling the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate.[8][9] This reaction is a cornerstone of modern synthesis due to its mild conditions, high functional group tolerance, and exceptional yields.[10]
Mechanistic Causality
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the catalyst to a high-valent Palladium(II) species.[8][9]
-
Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species.[11] This boronate then transfers its organic group (the 4-heptyloxyphenyl moiety) to the Pd(II) complex, displacing the halide. This is the crucial bond-forming precursor step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected from the coordination sphere, forming the new biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol is a self-validating system for a typical Suzuki-Miyaura coupling. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 4-Heptyloxy-1,1'-biphenyl from 4-Heptyloxyphenylboronic acid and Bromobenzene.
Reagents & Equipment:
-
4-Heptyloxyphenylboronic acid (1.2 mmol)
-
Bromobenzene (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 4-Heptyloxyphenylboronic acid, bromobenzene, potassium carbonate, Pd(OAc)₂, and PPh₃.
-
Causality: Combining all solids at the start is efficient. PPh₃ acts as a ligand to stabilize the palladium catalyst. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[11]
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst degradation and side reactions. Removing air is critical for achieving high yields.
-
-
Solvent Addition: Add the solvent mixture (Toluene, Ethanol, Water) via syringe.
-
Causality: Toluene is the primary organic solvent. The addition of water and a co-solvent like ethanol is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
-
Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes.
-
Causality: This is a self-validating step to ensure all dissolved oxygen is removed from the solvent, protecting the catalyst's integrity throughout the heating process.
-
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the bromobenzene starting material is consumed (typically 4-12 hours).
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Workup: Cool the reaction to room temperature. Add 20 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Causality: This separates the organic product from the inorganic salts (e.g., KBr, excess K₂CO₃) and the water-soluble components.
-
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Causality: This final step removes any remaining impurities, unreacted starting material, and catalyst residues to yield the pure biaryl product.
-
Experimental Workflow Visualization
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Advanced Applications in Drug Discovery
The utility of 4-Heptyloxyphenylboronic acid extends beyond a simple building block. Its unique structure is well-suited for several advanced applications in the biomedical field.
-
Scaffold for Complex Pharmaceuticals: Biaryl structures are privileged motifs in many approved drugs.[10] This reagent provides a direct route to synthesizing these complex molecular skeletons.
-
Targeted Drug Delivery: Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols.[1] Sialic acid, which is often overexpressed on the surface of cancer cells, contains such diol functionalities. This interaction can be exploited to design drug conjugates that selectively target tumor cells.[12]
-
Biomolecule Sensing: The same diol-binding principle allows for the development of sensors. For instance, polymers functionalized with boronic acids can be designed to detect glucose and other sugars at physiological pH, a key area of research for diabetes management.[13]
-
Bioconjugation: The compound can be used in bioconjugation processes to attach biomolecules to surfaces or other molecules, which is useful for creating enhanced drug delivery systems and diagnostic tools.[1]
Conclusion
4-Heptyloxyphenylboronic acid, with a precise molecular weight of 236.12 g/mol , is a powerful and enabling reagent for chemical researchers.[1][3] Its value is derived not just from its boronic acid functionality, which unlocks access to robust C-C bond formation via Suzuki-Miyaura coupling, but also from its heptyloxy chain, which confers favorable solubility and lipophilicity. From the synthesis of bioactive molecules to the development of novel sensors and materials, this compound represents a key tool for innovation at the interface of chemistry, biology, and materials science.
References
-
National Center for Biotechnology Information. (n.d.). 4-Heptyloxyphenylboronic Acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-heptylphenyl)boronic Acid. PubChem Compound Database. Retrieved from [Link]
-
Tripodi, F., & Roche, M. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112280. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Shinde, A., & Souto, E. B. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Drug Delivery Science and Technology, 92, 105374. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22).... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
-
Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7374. Retrieved from [Link]
-
Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(25), 4777-4780. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 136370-19-9|4-Heptyloxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 3. 4-Heptyloxyphenylboronic Acid (contains varying amounts of Anhydride) | C13H21BO3 | CID 4339184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 136370-19-9 CAS MSDS (4-(N-HEPTYLOXY)BENZENEBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Heptyloxyphenylboronic Acid | 136370-19-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
Caption: Synthesis of 4-Heptyloxyphenylboronic acid via Grignard reaction and borylation.
